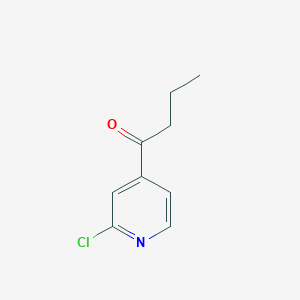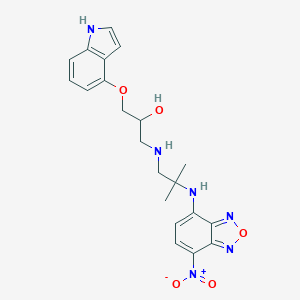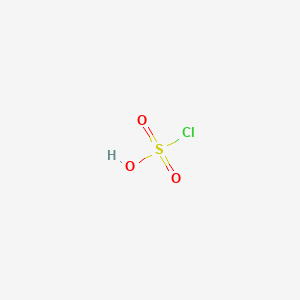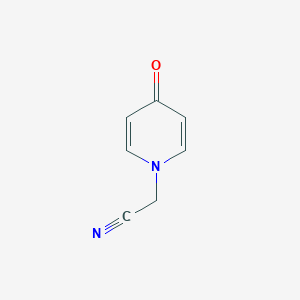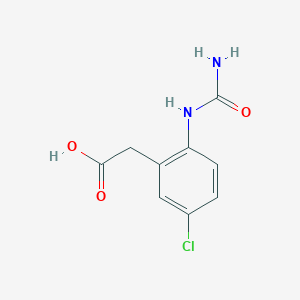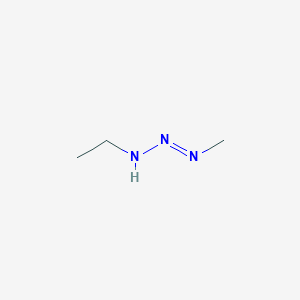
1-Ethyl-3-methyltriazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methyltriazene (EMT) is a chemical compound that belongs to the family of triazenes. It is a yellowish liquid with a pungent odor and has been widely used in scientific research for its unique properties. EMT is highly reactive and can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methyltriazene has been widely used in scientific research for its unique properties. It is a highly reactive molecule that can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry. 1-Ethyl-3-methyltriazene has been used to study the mechanism of action of various drugs and enzymes. It has also been used to study the structure and function of DNA and RNA.
Mecanismo De Acción
1-Ethyl-3-methyltriazene is a highly reactive molecule that can undergo various chemical reactions. It can react with nucleophiles such as amino acids, nucleotides, and proteins. 1-Ethyl-3-methyltriazene can also undergo hydrolysis to form a diazonium ion, which can react with various nucleophiles. The reaction of 1-Ethyl-3-methyltriazene with nucleophiles can lead to the formation of adducts, which can be used to study the structure and function of biomolecules.
Efectos Bioquímicos Y Fisiológicos
1-Ethyl-3-methyltriazene has been shown to have various biochemical and physiological effects. It can induce DNA damage and inhibit DNA synthesis. 1-Ethyl-3-methyltriazene has also been shown to inhibit the activity of various enzymes, including ribonuclease and alkaline phosphatase. 1-Ethyl-3-methyltriazene can also induce cell death by apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethyl-3-methyltriazene has several advantages for lab experiments. It is a highly reactive molecule that can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry. 1-Ethyl-3-methyltriazene can be used to study the structure and function of biomolecules, and it can also be used to induce DNA damage and inhibit DNA synthesis. However, 1-Ethyl-3-methyltriazene has some limitations. It is a highly toxic compound that can be dangerous to handle. 1-Ethyl-3-methyltriazene can also react with other chemicals in the lab, leading to unwanted reactions.
Direcciones Futuras
There are several future directions for the study of 1-Ethyl-3-methyltriazene. One area of research is the development of new synthetic methods for 1-Ethyl-3-methyltriazene. Another area of research is the study of the mechanism of action of 1-Ethyl-3-methyltriazene on biomolecules. 1-Ethyl-3-methyltriazene can also be used to study the structure and function of RNA, which is an area of research that is still relatively unexplored. Additionally, 1-Ethyl-3-methyltriazene can be used to develop new drugs that target specific biomolecules.
Conclusion
1-Ethyl-3-methyltriazene is a highly reactive molecule that has been widely used in scientific research for its unique properties. It can undergo various chemical reactions, making it an essential tool in the field of chemistry and biochemistry. 1-Ethyl-3-methyltriazene has been used to study the mechanism of action of various drugs and enzymes, as well as the structure and function of DNA and RNA. Despite its limitations, 1-Ethyl-3-methyltriazene has several advantages for lab experiments. There are also several future directions for the study of 1-Ethyl-3-methyltriazene, including the development of new synthetic methods and the study of its mechanism of action on biomolecules.
Métodos De Síntesis
1-Ethyl-3-methyltriazene can be synthesized through the reaction of ethyl diazoacetate and methyl hydrazine. The reaction takes place in the presence of a catalyst such as palladium on carbon or copper (I) chloride. The resulting product is then purified through distillation or chromatography to obtain pure 1-Ethyl-3-methyltriazene.
Propiedades
Número CAS |
118398-99-5 |
|---|---|
Nombre del producto |
1-Ethyl-3-methyltriazene |
Fórmula molecular |
C3H9N3 |
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
N-(methyldiazenyl)ethanamine |
InChI |
InChI=1S/C3H9N3/c1-3-5-6-4-2/h3H2,1-2H3,(H,4,5) |
Clave InChI |
JPDFQGLVHBSJAS-UHFFFAOYSA-N |
SMILES |
CCNN=NC |
SMILES canónico |
CCNN=NC |
Otros números CAS |
118398-99-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



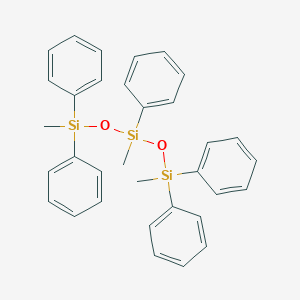
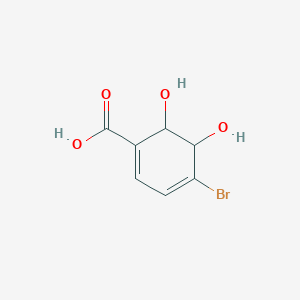
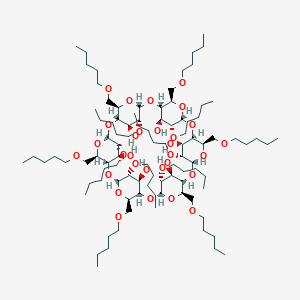
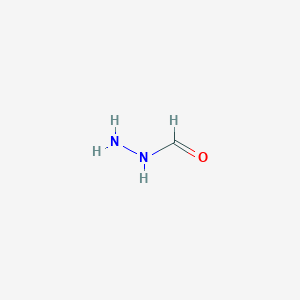
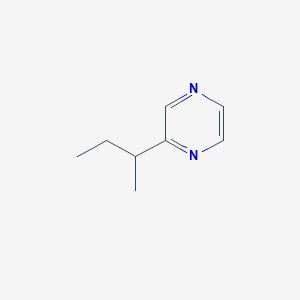
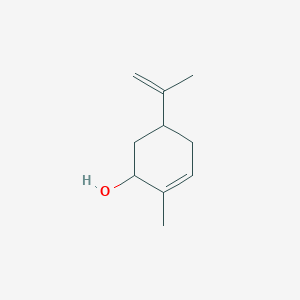
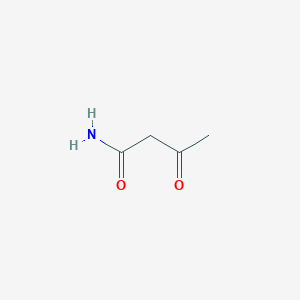
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)
